Cas no 52916-96-8 ((1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate)

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate structure
52916-96-8 structure
상품 이름:(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
CAS 번호:52916-96-8
MF:C17H26O10
메가와트:390.38234
CID:1580269
PubChem ID:179611

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate 화학적 및 물리적 성질

이름 및 식별자

    • (1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate
    • beta-D-Glucopyranoside, (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta(c)pyran-1-yl
    • beta-D-glucopyranoside, (1S,4aR,5R,7S,7aS)-7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta[c]pyran-1-yl
    • [(4aR)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
    • 52916-96-8
    • [(1S,4Ar,5R,7S,7aS)-5-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] acetate
    • beta-D-Glucopyranoside, 7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-5-hydroxy-7-methylcyclopenta(c)pyran-1-yl, (1S-(1alpha,4aalpha,5alpha,7alpha,7aalpha))-
    • Ajugoside
    • 인치: InChI=1S/C17H26O10/c1-7(19)27-17(2)5-9(20)8-3-4-24-15(11(8)17)26-16-14(23)13(22)12(21)10(6-18)25-16/h3-4,8-16,18,20-23H,5-6H2,1-2H3
    • InChIKey: FLOXQRMTDDOZKF-UHFFFAOYSA-N
    • 미소: CC(=O)OC1(C)CC(O)C2C=COC(OC3OC(CO)C(O)C(O)C3O)C12 |c:10|

계산된 속성

  • 정밀분자량: 390.15259702g/mol
  • 동위원소 질량: 390.15259702g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 10
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 596
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 6
  • 불확정 원자 입체 중심 수량: 3
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 155Ų
  • 소수점 매개변수 계산 참조값(XlogP): -0.823

(1S,4aR,5R,7S,7aS)-1-(beta-D-glucopyranosyloxy)-5-hydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-yl acetate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TargetMol Chemicals
T29791-5 mg
Ajugoside
52916-96-8 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T29791-5mg
Ajugoside
52916-96-8 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T29791-25mg
Ajugoside
52916-96-8
25mg
¥ 10600 2024-07-20

추천 기사

추천 공급업체
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:52916-96-8)Ajugoside
TBW00437
순결:>98%
재다:5mg,10mg ,20mg ,50mg ,100mg,or customized
가격 ($):문의